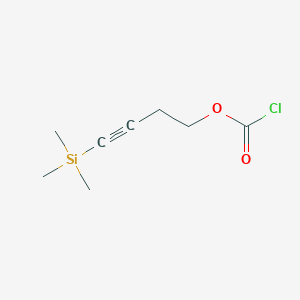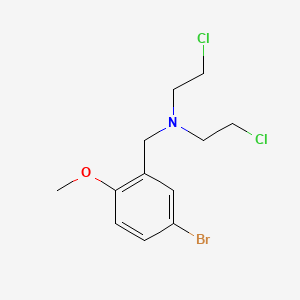
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenemethanamine core substituted with bromine, methoxy, and bis(2-chloroethyl) groups. Its chemical properties make it a valuable subject of study in synthetic chemistry, pharmacology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The bis(2-chloroethyl) groups are usually introduced via nucleophilic substitution reactions using appropriate chloroethylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the amine group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl) groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved include DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-ethoxy-: Similar in structure but with an ethoxy group instead of a methoxy group.
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-hydroxy-: Contains a hydroxy group instead of a methoxy group.
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methyl-: Features a methyl group instead of a methoxy group.
Uniqueness
Benzenemethanamine, 5-bromo-N,N-bis(2-chloroethyl)-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64236-08-4 |
|---|---|
Fórmula molecular |
C12H16BrCl2NO |
Peso molecular |
341.07 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C12H16BrCl2NO/c1-17-12-3-2-11(13)8-10(12)9-16(6-4-14)7-5-15/h2-3,8H,4-7,9H2,1H3 |
Clave InChI |
YQQCSIJLYLYLJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


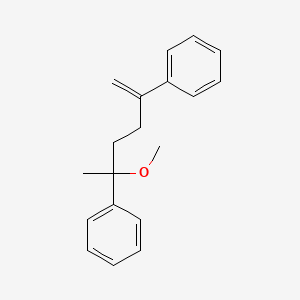
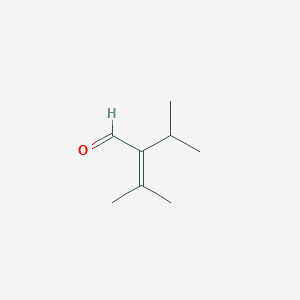
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
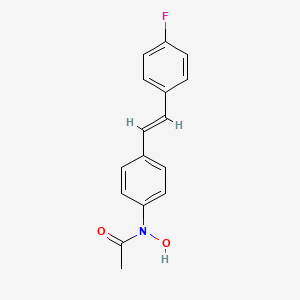


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
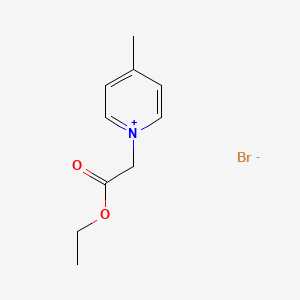

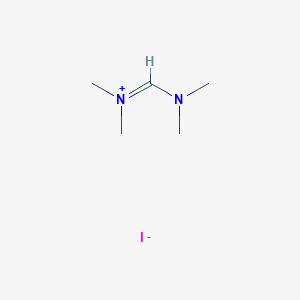
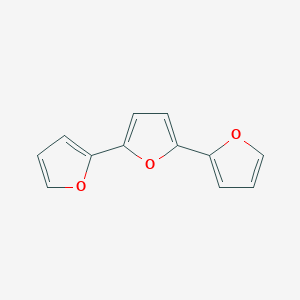
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
